N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine
Overview
Description
“N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine” is a chemical compound with the molecular formula C16H20N2O2S and a molecular weight of 304.41 . It is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two amine groups and a methylsulfonyl group . The exact spatial arrangement of these groups would depend on the specific synthetic route used and the conditions under which the compound was synthesized and stored.Physical and Chemical Properties Analysis
“this compound” is a solid compound that should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of the compound is not specified .Scientific Research Applications
Synthesis and Chemical Properties
Electrochemical and Chemical Synthesis : The synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, closely related to N1-Benzyl-N1-ethyl-4-(methylsulfonyl)-1,3-benzenediamine, has been achieved through electrochemical oxidation and chemical reaction methods. These processes offer yields of 55-85% and highlight the potential for efficient production of similar compounds (Khazalpour & Nematollahi, 2015).
Novel Insecticide Flubendiamide : A study on Flubendiamide, a compound with a structure involving a sulfonylalkyl group similar to that in this compound, demonstrates its potent insecticidal activity, especially against lepidopterous pests. This compound showcases the application potential of similar chemical structures in agricultural pest control (Tohnishi et al., 2005).
Catalytic Synthesis : The use of compounds like Poly(N, N′-dibromo-N-ethyl-benzene-1, 3-di-sulfonamide) for catalyzing the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles showcases the potential of related sulfonamide compounds in catalyzing organic reactions, which could extend to the compound (Ghorbani‐Vaghei & Veisi, 2010).
Biological and Medicinal Applications
- Antimicrobial and Antifungal Activities : Research on compounds like 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, closely related to this compound, shows significant antimicrobial, antifungal, and anthelmintic activities. This suggests potential biomedical applications for similar compounds (Saingar, Kumar & Joshi, 2011).
Safety and Hazards
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-4-methylsulfonylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-3-18(12-13-7-5-4-6-8-13)14-9-10-16(15(17)11-14)21(2,19)20/h4-11H,3,12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHUIJTXTBFPCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401172682 | |
Record name | N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220033-84-0 | |
Record name | N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N1-Ethyl-4-(methylsulfonyl)-N1-(phenylmethyl)-1,3-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401172682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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